Phenylthiohydantoin-aspartic acid is a derivative of aspartic acid that plays a significant role in peptide sequencing and amino acid analysis. The compound is primarily utilized in the Edman degradation method, which allows for the sequential identification of amino acids in peptides. This compound is characterized by its unique chemical structure and properties, making it essential in biochemical research and applications.
Phenylthiohydantoin-aspartic acid can be synthesized through the Edman degradation process, where phenyl isothiocyanate reacts with the amino group of aspartic acid. The synthesis typically involves coupling the amino acid with phenyl isothiocyanate under specific conditions to form the phenylthiohydantoin derivative.
Phenylthiohydantoin-aspartic acid falls under the category of amino acid derivatives and is classified as a thiohydantoin. Its chemical formula is , with a molecular weight of approximately 250.27 g/mol. It is recognized for its role in peptide sequencing and analysis.
The synthesis of phenylthiohydantoin-aspartic acid typically involves the following steps:
The reaction typically requires careful control of temperature and pH to ensure optimal yields. The use of solvents like pyridine not only aids in solubility but also enhances reaction kinetics.
The molecular structure of phenylthiohydantoin-aspartic acid includes a thiohydantoin ring system attached to the side chain of aspartic acid. The presence of sulfur in the thiohydantoin moiety contributes to its unique properties.
Phenylthiohydantoin-aspartic acid participates in various chemical reactions, primarily involving hydrolysis and further derivatization for analytical purposes:
The hydrolysis reaction typically involves treatment with strong bases such as sodium hydroxide, which facilitates the cleavage of the thiohydantoin bond, releasing free amino acids.
The mechanism by which phenylthiohydantoin-aspartic acid functions in peptide sequencing involves several key steps:
This process allows for precise identification and quantification of amino acids within peptides, facilitating protein sequencing studies.
Phenylthiohydantoin-aspartic acid has several scientific applications:
Pehr Edman's revolutionary sequencing method, developed at the University of Lund in 1950, transformed protein chemistry by enabling stepwise N-terminal amino acid degradation. His initial experiments used phenylisothiocyanate (PITC) to react with peptide N-termini under alkaline conditions (pH ~9), forming phenylthiocarbamyl (PTC) derivatives. Early challenges included the limited solubility of peptides in nitromethane—the original cleavage solvent—which caused sluggish reactions and incomplete cyclization. Additionally, amide degradation occurred during alkaline hydrolysis, preventing reliable identification of asparagine and glutamine residues [1].
The 1956 discovery of the thiazolinone intermediate marked a pivotal advancement. Edman demonstrated that the initial cleavage product under anhydrous acidic conditions was not phenylthiohydantoin (PTH) but the less stable 2-anilino-5-thiazolinone. This intermediate was extracted organically and converted to PTH derivatives in aqueous acid, minimizing peptide bond hydrolysis. This mechanistic refinement increased sequencing reliability and enabled automation. By 1967, Edman and Beggs had developed the first automated sequencer, enhancing throughput and reducing sample requirements to 10–100 picomoles per analysis [1] [5].
Table 1: Evolution of Edman Degradation Methodology
Period | Solvent System | Detection Method | Key Improvement | Repetitive Yield |
---|---|---|---|---|
1949–1950 | Nitromethane | Alkaline hydrolysis + paper chromatography | Basic PITC coupling | <90% |
1956 | Anhydrous acetic acid | Direct UV analysis of PTH derivatives | Thiazolinone intermediate discovery | 92% |
1967 (Automated) | Quadrol buffer | HPLC with UV detection | Gas-phase reaction chamber | >99% |
Modern adaptations leverage high-sensitivity detectors like mass spectrometry and circular dichroism (CD), enabling chiral amino acid configuration determination in peptides. For example, HPLC-MS/CD systems now resolve D/L-amino acid PTH derivatives based on opposite-sign CD absorptions at 270 nm [6].
The Edman degradation hinges on three pH-dependent reactions, each with distinct chemical outcomes:
Stability variations among PTH-amino acids impact sequencing accuracy. While most derivatives exhibit strong UV absorption (λmax 268 nm), those with β-heteroatoms—like PTH-serine or PTH-cysteine—undergo β-elimination. PTH-aspartic acid (PTH-Asp) is exceptionally stable due to its aliphatic carboxylic acid group, which resists dehydration and photodecomposition. In contrast, asparagine derivatives partially deamidate to PTH-Asp during acid conversion, complicating differentiation [1] [4].
Table 2: Properties of Edman Degradation Intermediates and Products
Compound | Stability | Detection Method | Amino Acid-Specific Challenges |
---|---|---|---|
Thiazolinone | Low (hydrolyzes readily) | Not routinely analyzed | Requires immediate conversion |
PTH-aspartic acid | High (crystalline solid) | HPLC, MS, CD spectroscopy | Distinguishable from Asn deamidation |
PTH-Ser/Thr | Moderate (β-elimination) | Post-derivatization stabilization | Artifacts from side-chain loss |
PTH-Cys | Low (irreversible oxidation) | Alkylation to prevent disulfides | Unidentifiable without modification |
Notably, non-α-amino acids (e.g., isoaspartic acid) halt degradation by impeding thiazolinone ring formation. Similarly, N-terminal modifications like acetylation block PITC coupling [5].
PTH-aspartic acid (PTH-Asp; 3-phenyl-2-thiohydantoin-5-acetic acid, CAS# 5624-13-5) emerged as a cornerstone derivative for overcoming Edman degradation’s initial limitations. Its molecular structure (C11H10N2O3S, MW 250.27) features a carboxylic acid side chain that remains intact under acidic conversion conditions, unlike asparagine derivatives, which lose ammonia and partially convert to PTH-Asp. This property enabled direct chromatographic distinction between aspartate and asparagine—a feat impossible with early alkaline hydrolysis methods [1] [4].
John Sjöquist’s 1957 paper chromatography systems revolutionized PTH-amino acid analysis by eliminating hydrolysis-dependent identification. PTH-Asp’s distinct Rf values enabled unambiguous assignment, resolving fibrinogen’s chain composition and revealing its dimeric structure across species. Later, thermospray LC-MS (1988) provided mass confirmation: PTH-Asp shows [M+H]+ at m/z 251, with fragmentation yielding diagnostic ions like C6H5NCS+ (m/z 135) [1] [2] [4].
Table 3: Physicochemical and Analytical Properties of PTH-Aspartic Acid
Property | Specification | Analytical Utility |
---|---|---|
Molecular formula | C11H10N2O3S | Confirmed via elemental analysis |
Appearance | White to off-white crystalline powder | Soluble in acetonitrile/water/TFA for HPLC |
UV λmax | 268 nm | Quantification at attomole levels |
CD signature | Positive absorption at 270 nm (L-configuration) | Chiral discrimination in peptides |
MS fragments | [M+H]+: 251; C6H5NCS+: 135 | LC-MS confirmation in degradations |
Modern applications leverage PTH-Asp’s photostability and chromophore for sequencing peptides with aspartate residues. In halicylindramide C analysis, PTH-Asp identification confirmed the sequence position and chirality via CD spectroscopy. However, acid-labile -Asp-Pro- bonds require careful handling, as they hydrolyze during sequencing, generating spurious fragments [6] [7]. PTH-Asp remains commercially standardized (>95% purity) for analytical workflows, underscoring its role as a reference compound in protein chemistry [4] [8].
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